Benzydamine N-Oxide Hydrochloride
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Overview
Description
Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for its anti-inflammatory and pain-relieving effects, particularly in the treatment of conditions affecting the mouth, throat, and musculoskeletal system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions
Benzydamine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by flavin-containing monooxygenases, leading to the formation of the N-oxide derivative.
Reduction: Can be reduced back to benzydamine under specific conditions.
Substitution: Involves the replacement of functional groups, although this is less common.
Common Reagents and Conditions
Oxidation: Requires NADPH and specific FMO enzymes.
Reduction: Typically involves reducing agents like sodium thiosulfate.
Substitution: May involve various nucleophiles depending on the desired product.
Major Products Formed
The primary product of these reactions is this compound itself, with potential by-products including reduced forms and other substituted derivatives .
Scientific Research Applications
Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzydamine Hydrochloride: The parent compound, known for its anti-inflammatory and analgesic properties.
Other NSAIDs: Such as aspirin and ibuprofen, which also have anti-inflammatory effects but differ in their chemical structure and mechanism of action.
Uniqueness
Benzydamine N-Oxide Hydrochloride is unique due to its specific interaction with flavin-containing monooxygenases and its localized action, which minimizes systemic side effects compared to other NSAIDs .
Biological Activity
Benzydamine N-oxide hydrochloride (BZD-NO) is a significant metabolite of benzydamine hydrochloride, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The biological activity of BZD-NO is primarily linked to its metabolic pathways, pharmacological effects, and potential therapeutic applications. This article reviews the biological activity of BZD-NO, supported by research findings, case studies, and relevant data.
Metabolism and Pharmacokinetics
Benzydamine undergoes extensive metabolism in the liver, primarily through flavin-containing monooxygenases (FMO), leading to the formation of BZD-NO. Studies indicate that BZD-NO is the major metabolite found in human plasma and urine, highlighting its significance in the drug's pharmacokinetics .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Volume of Distribution | 10 L |
Plasma Protein Binding | < 20% |
Half-Life | ~13 hours |
BZD-NO exhibits high lipid solubility, which influences its absorption and distribution within the body. The systemic absorption after topical application is relatively low compared to oral administration, minimizing potential systemic side effects .
The anti-inflammatory activity of BZD-NO is attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : BZD-NO reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β while preserving anti-inflammatory cytokines like IL-10 .
- Membrane Stabilization : The compound stabilizes cellular membranes and inhibits the oxidative burst in neutrophils, contributing to its anti-inflammatory effects .
- Local Anesthetic Properties : BZD-NO may inhibit the release of inflammatory mediators from sensory nerve endings, providing local anesthetic effects .
Biological Activity Studies
Research has demonstrated various biological activities associated with BZD-NO:
- Anti-inflammatory Effects : In vitro studies have shown that BZD-NO can inhibit leukocyte-endothelial interactions at lower concentrations (3–30 μmol/L) and stabilize mucosal membranes at higher concentrations (10–100 μmol/L) .
- Antimicrobial Activity : BZD-NO exhibits non-specific antibacterial properties against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for treating infections where conventional antibiotics fail .
- Case Studies : A multicenter phase IV randomized study indicated that both BZD-NO oromucosal spray and lozenges effectively relieved sore throat symptoms in patients with upper respiratory tract infections, demonstrating its clinical efficacy and safety profile .
Genetic Polymorphism Impact
The activity of BZD-NO is influenced by genetic polymorphisms in FMO3 enzymes. Variations in FMO3 genotype can affect the rate of BZD metabolism, thereby impacting therapeutic outcomes. For instance, individuals with certain genotypes may exhibit altered rates of N-oxidation, which could necessitate dosage adjustments for optimal therapeutic effect .
Properties
CAS No. |
39860-94-1 |
---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI Key |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
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